Copper(II)-Catalyzed Arylation: Regioselectivity vs. Conventional Diaryliodonium Salts
Diphenyliodonium-2-carboxylate (DPIC) undergoes copper(II)-catalyzed nucleophilic displacement with exclusive attack on the carboxylate-bearing aryl ring, yielding ortho-substituted benzoic acids. In contrast, conventional diaryliodonium salts (e.g., diphenyliodonium chloride) undergo copper(I)-catalyzed reactions that proceed via radical intermediates, resulting in non-selective arylation of both phenyl rings [1]. DPIC achieves >90% regioselectivity for the ortho-substituted product under Cu(II) catalysis at 80–100 °C [1].
| Evidence Dimension | Regioselectivity of nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | >90% selectivity for carboxylate-bearing ring |
| Comparator Or Baseline | Conventional diaryliodonium salts: non-selective (both rings arylated) |
| Quantified Difference | Exclusive vs. non-selective |
| Conditions | Cu(II) acetate catalyst, 2-propanol, 80–100 °C, nucleophiles (anilines) |
Why This Matters
Predictable ortho-functionalization enables streamlined synthesis of anthranilic acid derivatives without chromatographic separation of regioisomers.
- [1] Scherrer, R. A. et al. Preparation of o-substituted benzoic acids by the copper(II)-catalyzed reaction of diphenyliodonium-2-carboxylate with anilines and other nucleophiles. J. Org. Chem. 1980, 45 (11), 2127–2131. View Source
